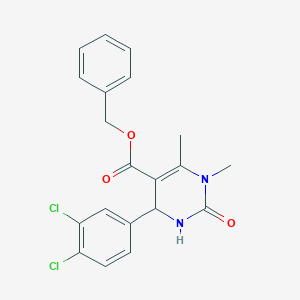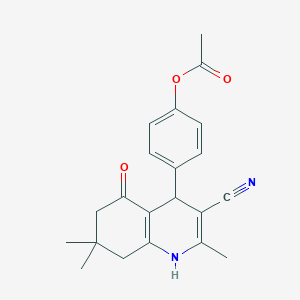![molecular formula C26H28N2O3S B405266 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B405266.png)
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its benzoimidazole core, which is functionalized with ethoxy-phenoxy and p-tolyloxy-ethyl groups, making it an interesting subject for further research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of 2-chlorobenzoic acid: This is achieved by reacting 2-aminobenzoic acid with thionyl chloride.
Synthesis of 2-(4-ethoxyphenoxy)benzoic acid: This involves the reaction of 2-chlorobenzoic acid with 4-ethoxyphenol and sodium hydride.
Formation of the final compound: The final step involves the reaction of 2-(4-ethoxyphenoxy)benzoic acid with thioacetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy-phenoxy and p-tolyloxy-ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is relevant in the study of neurodegenerative diseases.
Medicine: Its anticancer properties have been explored, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cellular processes. For example, its inhibition of acetylcholinesterase suggests a potential role in the treatment of Alzheimer’s disease. Additionally, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole: This compound shares a similar structure but has a benzooxazole core instead of a benzoimidazole core.
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzoimidazole: Another similar compound with slight variations in the functional groups attached to the benzoimidazole core.
Uniqueness
What sets 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C26H28N2O3S |
|---|---|
Molekulargewicht |
448.6g/mol |
IUPAC-Name |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C26H28N2O3S/c1-3-29-21-12-14-23(15-13-21)31-18-19-32-26-27-24-6-4-5-7-25(24)28(26)16-17-30-22-10-8-20(2)9-11-22/h4-15H,3,16-19H2,1-2H3 |
InChI-Schlüssel |
WCHGPWKZKRYLSO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chloro-phenyl)-5-(4'-methoxy-biphenyl-4-yl)-[1,2,4]oxadiazole](/img/structure/B405184.png)
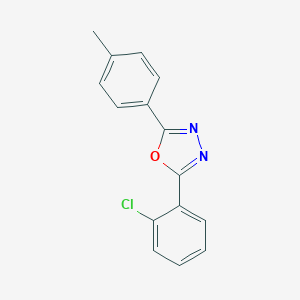
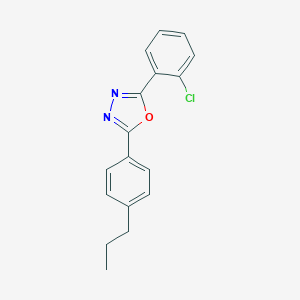
![5-[4-(4-Pentylcyclohexyl)phenyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B405190.png)
![2-(2-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B405192.png)
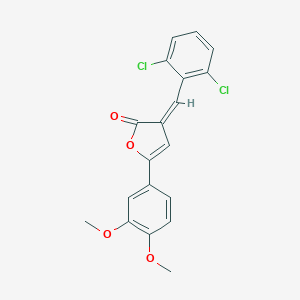

![Phenylmethyl 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-1-({4-nitrophenyl}methyl)-2-oxoethylcarbamate](/img/structure/B405198.png)
![5-{4'-PENTYL-[1,1'-BIPHENYL]-4-YL}-3-PROPYL-1,2,4-OXADIAZOLE](/img/structure/B405199.png)
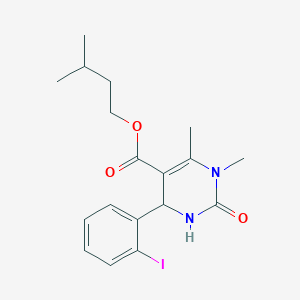
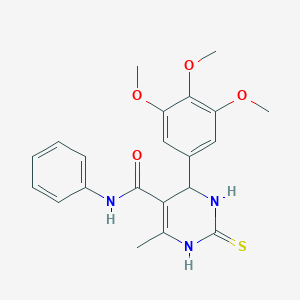
![5-(3-nitrophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405204.png)
